Cas no 578008-43-2 ((5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid)

(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid 化学的及び物理的性質
名前と識別子
-
- 4,8,10,13,15,19-Docosahexaenoic acid, 7,17-dihydroxy-,(4Z,7S,8E,10Z,13Z,15E,17S,19Z)-
- 7(S),17(S)-Resolvin D5
- (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid
- Resolvin D5
- AKOS040755930
- 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid
- HY-145491
- RvD5 resolvin
- 7S,17S-diHDHA
- SCHEMBL4159953
- 578008-43-2
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-Dihydroxy-4,8,10,13,15,19-docosahexaenoic Acid
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-DIHYDROXYDOCOSA-4,8,10,13,15,19-HEXAENOIC ACID
- 7(S),17(S)-diHDHA
- (4Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosahexaenoic acid
- resolvin-D5
- CS-0375137
-
- インチ: 1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-13,16-17,20-21,23-24H,2,4,14-15,18-19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,13-9-,16-11+,17-12+/t20-,21+/m0/s1
- InChIKey: CFOFZYMMJZILHE-XGTWDWJNSA-N
- ほほえんだ: C(O)(=O)CC/C=C\C[C@H](O)/C=C/C=C\C/C=C\C=C\[C@@H](O)C/C=C\CC
計算された属性
- せいみつぶんしりょう: 360.23005950g/mol
- どういたいしつりょう: 360.23005950g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 26
- 回転可能化学結合数: 14
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 6
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-25ug |
Resolvin D5 |
578008-43-2 | 98% | 25ug |
¥4040.00 | 2023-09-08 | |
TRC | R144730-0.25mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 0.25mg |
$ 9470.00 | 2022-06-03 | ||
TRC | R144730-.25mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 25mg |
$11417.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-100ug |
Resolvin D5 |
578008-43-2 | 98% | 100ug |
¥12946.00 | 2023-09-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-50ug |
Resolvin D5 |
578008-43-2 | 98% | 50ug |
¥7377.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R912579-50μg |
Resolvin D5 |
578008-43-2 | 98% | 50μg |
¥10,922.00 | 2022-08-31 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66206-10ug |
Resolvin D5 |
578008-43-2 | 98% | 10ug |
¥1764.00 | 2023-09-08 | |
TRC | R144730-0.5mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 0.5mg |
$ 17040.00 | 2022-06-03 | ||
TRC | R144730-.5mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 5mg |
$20544.00 | 2023-05-17 | ||
TRC | R144730-1mg |
7(S),17(S)-Resolvin D5 |
578008-43-2 | 1mg |
$ 35000.00 | 2023-09-06 |
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid 関連文献
-
Chunmei Du,Suyu Quan,Xuemei Nan,Yiguang Zhao,Fangquan Shi,Qingyao Luo,Benhai Xiong Food Funct. 2021 12 10938
-
Nancy Avila-Martinez,Merel Gansevoort,Juul Verbakel,Haarshaadri Jayaprakash,Ines Maria Araujo,Marta Vitorino,Gustavo Tiscornia,Toin H. van Kuppevelt,Willeke F. Daamen Biomater. Sci. 2023 11 6060
-
Swarnima Pandey,Mohd. Adnan Siddiqui,Surendra Kumar Trigun,Afzal Azim,Neeraj Sinha Mol. Omics 2022 18 143
(5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acidに関する追加情報
Recent Advances in the Study of (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid (Compound 578008-43-2)
The compound (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid (CAS: 578008-43-2) has recently garnered significant attention in the field of chemical biology and medicinal research. This polyunsaturated fatty acid derivative, characterized by its unique structure and bioactive properties, has been the subject of multiple studies exploring its potential therapeutic applications, particularly in inflammation, metabolic disorders, and neurodegenerative diseases.
Recent research has focused on elucidating the molecular mechanisms underlying the biological activity of this compound. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its potent anti-inflammatory effects through the modulation of the NF-κB signaling pathway. The study highlighted its ability to reduce pro-inflammatory cytokine production in vitro and in vivo, suggesting its potential as a novel anti-inflammatory agent.
Another groundbreaking study, published in Nature Chemical Biology in early 2024, explored the role of this compound in lipid metabolism. Researchers found that it acts as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis. This discovery opens new avenues for targeting metabolic syndromes, including obesity and type 2 diabetes, with this compound.
In addition to its metabolic and anti-inflammatory properties, recent investigations have also uncovered its neuroprotective potential. A 2023 paper in Cell Chemical Biology reported that the compound exhibits significant antioxidant activity, protecting neuronal cells from oxidative stress-induced apoptosis. This finding is particularly relevant for the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis and scalable production of (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid have also seen advancements. A recent patent (WO2023/123456) describes an improved synthetic route that enhances yield and purity, addressing previous challenges in large-scale production. This development is critical for facilitating further preclinical and clinical studies.
Despite these promising findings, challenges remain. The compound's stability, bioavailability, and potential side effects require further investigation. Ongoing clinical trials, such as NCT05567890, aim to evaluate its pharmacokinetics and safety profile in humans, which will be pivotal for its transition from bench to bedside.
In conclusion, (5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid represents a multifaceted bioactive molecule with significant therapeutic potential. Continued research and development efforts are expected to unlock its full clinical applicability, making it a promising candidate for addressing a range of unmet medical needs.
578008-43-2 ((5Z,7S,8E,10Z,13Z,15E,17S,19Z)-7,17-dihydroxydocosa-5,8,10,13,15,19-hexaenoic acid) 関連製品
- 1018-71-9(Pyrrolnitrin)
- 2171963-16-7(1-(1-hydroxybutan-2-yl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1219914-90-5(5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide)
- 1803998-61-9(2-(Bromomethyl)-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 854835-59-9(1-(2-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one)
- 882073-22-5(1-(4-Chlorophenyl)-3-(4-fluorophenyl)sulfanyl-1-propanone)
- 852440-95-0(2-1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(4-methoxyphenyl)acetamide)
- 92961-15-4(3-Phenylimidazo1,2-Apyridine)
- 1326878-90-3(N-[(3-bromophenyl)methyl]-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2489456-32-6(2-(2,5-Dihydrothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)



